molecular formula C11H14ClNO B2987068 2-Chloro-4-(cyclohexyloxy)pyridine CAS No. 945988-45-4

2-Chloro-4-(cyclohexyloxy)pyridine

Cat. No. B2987068
CAS RN: 945988-45-4
M. Wt: 211.69
InChI Key: SBSLVJWNBABGPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Chloro-4-(cyclohexyloxy)pyridine, often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(cyclohexyloxy)pyridine can be analyzed using spectroscopic studies . The vibrational spectral analysis of similar compounds has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in various regions . The molecular structure and fundamental vibrational frequencies can be obtained from density functional theory (DFT) methods .


Chemical Reactions Analysis

Chloropyridines, including 2-Chloro-4-(cyclohexyloxy)pyridine, are used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions to form pyridine derivatives with the second and fourth carbons replaced . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .


Physical And Chemical Properties Analysis

2-Chloro-4-(cyclohexyloxy)pyridine has a molecular weight of 211.69 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Complex Formation and Photophysical Properties

  • Cyclopalladation : The compound is used in the cyclopalladation process to create novel dimeric complexes. These complexes demonstrate unique photophysical properties, including intense absorption and fluorescence emission in solution, making them potentially useful in photonic applications (Mancilha et al., 2011).

Catalysis and Organic Synthesis

  • Organocatalysis : In the field of organic synthesis, derivatives of the compound have been used as organocatalysts. For example, polystyrene-immobilized pyrrolidine derivatives demonstrate high efficiency and selectivity in asymmetric Michael addition reactions (Miao & Wang, 2008).

Metal Complexes and Inorganic Chemistry

  • Metal Oxime Clusters : The compound contributes to the formation of high-nuclearity metal oxime clusters. For instance, it has been used to create a unique Ni(II)8Dy(III)8 cluster with an unprecedented metal topology (Papatriantafyllopoulou et al., 2010).

Medicinal Chemistry and Bioactive Molecules

  • Medicinal Applications : Though specific applications in medicinal chemistry weren't directly found in the search, compounds structurally related to 2-Chloro-4-(cyclohexyloxy)pyridine are often investigated for their potential bioactive properties, suggesting a possible area of application.

Environmental and Agricultural Chemistry

  • Controlled-Release Herbicides : The compound's derivatives have potential in the development of controlled-release herbicides. Research has shown that certain esters of the compound can release herbicides at controlled rates, indicating its utility in sustainable agriculture (Mehltretter et al., 1974).

Molecular Electronics and Materials Science

  • Electrocatalysis : Derivatives of 2-Chloro-4-(cyclohexyloxy)pyridine have been employed in electrocatalytic processes, indicating their potential role in the development of new materials for molecular electronics (Inokuchi et al., 1994).

properties

IUPAC Name

2-chloro-4-cyclohexyloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLVJWNBABGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the method of Example 3, Step A, cyclohexanol (948 mg, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide 2-chloro-4-(cyclohexyloxy)pyridine (1.78 g, 89% yield) as an oil. 1H NMR (CDCl3) δ 8.15 (d; 1H), 6.80 (s, 1H), 6.71 (d, 1H), 4.32 (m, 1H), 1.94-1.99 (m, 2H), 1.79-1.85 (m, 2H), 1.26-1-62 (m, 6H).
Quantity
948 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
378 mg
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four

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